Indanorex

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

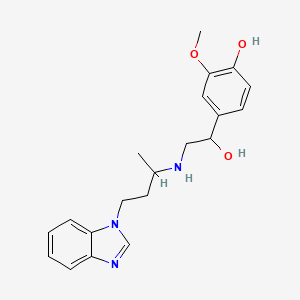

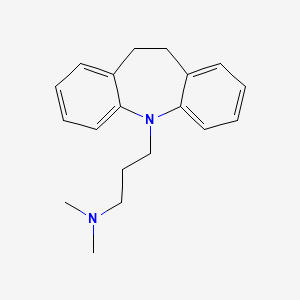

インダノレックスは、系統名2-(1-アミノプロピル)インダン-2-オールとしても知られており、1970年代に開発された興奮剤です。 食欲抑制効果と低血糖に対する効果で知られています 。 化合物の分子式はC12H17NO、モル質量は191.274 g/molです .

2. 製法

インダノレックスの合成には、特定の条件下でインダノンと適切なアミンを反応させることが含まれます。 報告されている方法の1つには、インダノンをインダノールに還元し、次にアミンと反応させて最終生成物を得る方法があります 。 工業生産方法では、類似の工程がより大規模に行われ、化合物の純度と収率が最適化されます。

準備方法

The synthesis of Indanorex involves the reaction of indanone with a suitable amine under specific conditions. One reported method includes the reduction of indanone to indanol, followed by the reaction with an amine to form the final product . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.

化学反応の分析

インダノレックスは、以下を含むさまざまな化学反応を起こします。

酸化: インダノレックスは酸化されて対応するケトンまたはアルデヒドを形成することができます。

還元: この化合物は還元されて、さまざまなアルコール誘導体を形成することができます。

置換: インダノレックスは置換反応を起こすことができ、アミノ基が他の官能基に置き換わります。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。

4. 科学研究への応用

インダノレックスは、さまざまな科学研究に応用されています。

化学: 興奮剤と食欲抑制剤の挙動を研究するためのモデル化合物として役立ちます。

生物学: インダノレックスは、代謝経路と神経伝達物質の放出への影響を調査するために使用されています。

医学: この化合物は、肥満や反応性低血糖などの状態の治療における可能性を探られています。

科学的研究の応用

Indanorex has been studied for various scientific research applications:

Chemistry: It serves as a model compound for studying the behavior of stimulants and appetite suppressants.

Biology: this compound is used to investigate its effects on metabolic pathways and neurotransmitter release.

Medicine: The compound has been explored for its potential in treating conditions like obesity and reactive hypoglycemia.

作用機序

インダノレックスは、食欲調整とエネルギー代謝に関与する神経伝達物質であるノルエピネフリンとドーパミンの放出を刺激することによって効果を発揮します。 この化合物は脳内の特定の受容体に結合し、神経伝達物質の放出を増加させ、その結果、食欲が抑制されます 。 分子標的には、ノルエピネフリンとドーパミン輸送体があり、これらの神経伝達物質の再取り込みに不可欠です。

類似化合物との比較

インダノレックスは、アンフェタミンやメタンフェタミンなどの他の興奮剤と似ています。 それは、特定の構造とインダン環の存在によって、他の興奮剤とは異なります。 類似化合物には以下が含まれます。

アンフェタミン: 興奮作用で知られており、注意欠陥多動性障害の治療に使用されています。

メタンフェタミン: 乱用される可能性の高い強力な中枢神経刺激薬。

フェネチルアミン: 中枢神経刺激薬として作用する天然のモノアミンアルカロイド.

インダノレックスの独自の構造と食欲抑制と低血糖に対する特異的な効果は、さまざまな研究分野と応用分野で注目すべき化合物となっています。

特性

CAS番号 |

16112-96-2 |

|---|---|

分子式 |

C12H17NO |

分子量 |

191.27 g/mol |

IUPAC名 |

2-(1-aminopropyl)-1,3-dihydroinden-2-ol |

InChI |

InChI=1S/C12H17NO/c1-2-11(13)12(14)7-9-5-3-4-6-10(9)8-12/h3-6,11,14H,2,7-8,13H2,1H3 |

InChIキー |

QTZFSVVIXMRRLW-UHFFFAOYSA-N |

SMILES |

CCC(C1(CC2=CC=CC=C2C1)O)N |

正規SMILES |

CCC(C1(CC2=CC=CC=C2C1)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

dietor indanorex chlorhydrate2-(1-aminopropyl)indan-2-ol J.L. 11698 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)